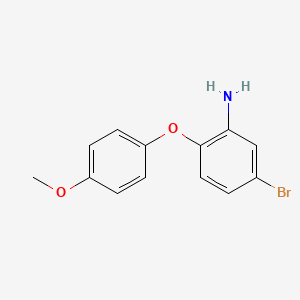

5-Bromo-2-(4-methoxyphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a bromine atom, a methoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenoxy)aniline typically involves multiple steps:

Nitration: The starting material undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Bromination: Finally, bromination is performed to introduce the bromine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques such as nitration, reduction, and bromination under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The methoxy group and aniline moiety can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Nitration: Typically involves the use of nitric acid and sulfuric acid.

Reduction: Commonly employs reducing agents such as hydrogen gas or metal catalysts.

Bromination: Utilizes bromine or bromine-containing compounds.

Major Products Formed:

Substituted Anilines: Depending on the reagents and conditions, various substituted anilines can be formed.

Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the methoxy group or aniline moiety.

Applications De Recherche Scientifique

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds .

Biology

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine

- Explored for its potential therapeutic applications, although specific uses are still under research.

Industry

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)aniline involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving oxidation and reduction reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-methoxyaniline: Shares the bromine and methoxy groups but lacks the phenoxy group.

4-Bromo-2-methoxyaniline: Similar structure but with different positioning of the bromine and methoxy groups.

Uniqueness

Activité Biologique

5-Bromo-2-(4-methoxyphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C13H12BrNO2 and is characterized by the presence of a bromine atom and a methoxyphenoxy group. The structure can be represented as follows:

This unique configuration contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit microtubule polymerization, making it a potential candidate for cancer therapy by disrupting the mitotic spindle formation during cell division .

Key Mechanisms:

- Microtubule Disruption : Inhibits tubulin polymerization, leading to G2/M phase arrest in the cell cycle.

- Apoptosis Induction : Triggers apoptotic pathways in cancer cells following microtubule disruption.

- Interaction with MDR Pumps : Studies indicate that it may not be a substrate for multidrug resistance (MDR) pumps, enhancing its efficacy against resistant cancer cell lines .

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines, including HeLa and MCF7. The compound's potency is often assessed through IC50 values, which represent the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | <1.0 | Microtubule inhibition |

| MCF7 | <1.0 | Apoptosis induction |

| HT-29 | <1.0 | Cell cycle arrest |

Case Studies

- Antitumor Activity : A study highlighted that derivatives of this compound were synthesized and evaluated for their antitumor properties. The most potent compounds demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 cell lines, indicating strong potential for development as anticancer agents .

- Mechanistic Studies : Research involving flow cytometry revealed that treatment with this compound led to significant G2/M phase arrest followed by apoptosis in cancer cells. This was corroborated by immunofluorescence studies showing disruption of the microtubule network .

- Target Identification : Investigations into the binding mode of this compound revealed interactions at the colchicine site of tubulin, further confirming its role as a microtubule-targeting agent .

Propriétés

IUPAC Name |

5-bromo-2-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKNZFJDWTHNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.